4H-Furo[3,2-b]indole-2-carboxamide

Catalog No.
S15193366
CAS No.
61088-26-4
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-Furo[3,2-b]indole-2-carboxamide

CAS Number

61088-26-4

Product Name

4H-Furo[3,2-b]indole-2-carboxamide

IUPAC Name

4H-furo[3,2-b]indole-2-carboxamide

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c12-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)13-8/h1-5,13H,(H2,12,14)

InChI Key

XQVAUXSFORHCLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)N

4H-Furo[3,2-b]indole-2-carboxamide is a complex organic compound characterized by its unique fused ring structure that combines features of both furan and indole moieties. The compound has the molecular formula C15H16N2O2C_{15}H_{16}N_{2}O_{2} and a molecular weight of 256.30 g/mol. Its IUPAC name is N,N-diethyl-4H-furo[3,2-b]indole-2-carboxamide, reflecting the presence of a carboxamide functional group attached to the furoindole framework. This structure contributes to its potential biological activity and chemical reactivity.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, producing alcohols or amines.
  • Electrophilic Substitution: Due to the indole nucleus, electrophilic substitution reactions are common, utilizing halogenating or nitrating agents.

These reactions allow for the modification of the compound's structure, which can enhance its biological properties or facilitate further synthetic applications .

Research indicates that 4H-furo[3,2-b]indole-2-carboxamide exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and has shown promise in various therapeutic areas, including:

  • Antiviral Activity: The compound may interact with viral enzymes, inhibiting their function.
  • Anticancer Properties: Preliminary studies suggest it could affect cancer cell proliferation by targeting specific pathways.
  • Anti-inflammatory Effects: Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.

The mechanism of action involves forming hydrogen bonds with specific enzymes and proteins, thereby inhibiting their activity .

The synthesis of 4H-furo[3,2-b]indole-2-carboxamide typically involves several steps:

  • Starting Materials: The synthesis often begins with indole derivatives and isatin.
  • Reaction Conditions: A common method includes reacting isatin with diethyl 3-amino-2-cyano-2-pentenedioate in ethanol in the presence of triethylamine.
  • Intermediate Formation: This reaction leads to the formation of intermediate compounds that can be further processed to yield the final product .

Alternative methods include gold-catalyzed cascade reactions that merge unsaturated π-systems with electrophiles to create more complex derivatives .

4H-Furo[3,2-b]indole-2-carboxamide has several applications across different fields:

  • Medicinal Chemistry: Its potential as a therapeutic agent makes it valuable in drug development.
  • Material Science: The compound can serve as a building block for synthesizing new materials with unique properties.
  • Biochemistry: Investigated for its interactions with biological targets, it aids in understanding enzyme mechanisms and biological pathways .

Studies on the interactions of 4H-furo[3,2-b]indole-2-carboxamide with biological molecules have revealed its ability to form stable complexes with various enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, it has been noted that this compound can inhibit specific enzyme activities by binding effectively through hydrogen bonding .

Several compounds share structural similarities with 4H-furo[3,2-b]indole-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Indole-2-carboxamideContains an indole nucleus and carboxamide groupKnown for strong enzyme inhibitory properties
Furo[2,3-b]indole derivativesSimilar furoindole structureExplored for various biological activities
N-Phenyl-4H-furo[3,2-b]indole-2-carboxamideSubstituted phenyl group on the indole ringEnhanced selectivity in biological interactions

The uniqueness of 4H-furo[3,2-b]indole-2-carboxamide lies in its specific substitution pattern and the presence of diethyl groups, which may enhance its biological activity compared to other indole derivatives .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

200.058577502 g/mol

Monoisotopic Mass

200.058577502 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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